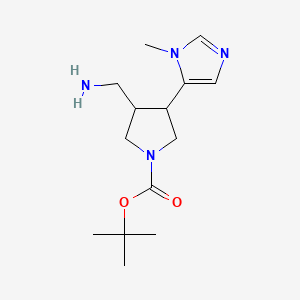
rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an aminomethyl group, a methyl-imidazole moiety, and a tert-butyl ester group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination or other suitable amination reactions.
Attachment of the Methyl-Imidazole Moiety: This step might involve nucleophilic substitution or coupling reactions.
Esterification: The final step would involve the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions could target the imidazole ring or the ester group, converting them to their respective reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit interesting pharmacological properties, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their efficacy in treating various diseases. The presence of the imidazole ring suggests potential antifungal or antimicrobial activity.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The imidazole ring could play a role in binding to metal ions or other active sites in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-(aminomethyl)-4-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate: Lacks the tert-butyl group.
(3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine: Lacks the ester group.
Uniqueness
The presence of the tert-butyl ester group and the methyl-imidazole moiety makes “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” unique. These functional groups can significantly influence the compound’s reactivity and biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C14H24N4O2 |
|---|---|
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
tert-butyl 3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-7-10(5-15)11(8-18)12-6-16-9-17(12)4/h6,9-11H,5,7-8,15H2,1-4H3 |
Clé InChI |
DYFPNEPGMVCCKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CN=CN2C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


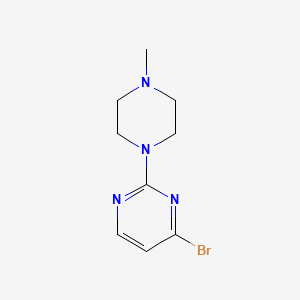
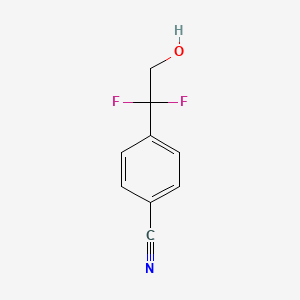
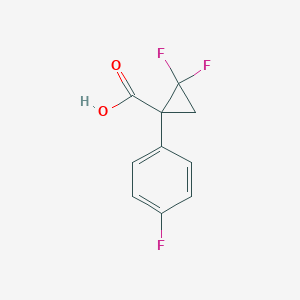
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
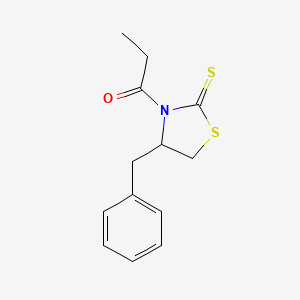
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)

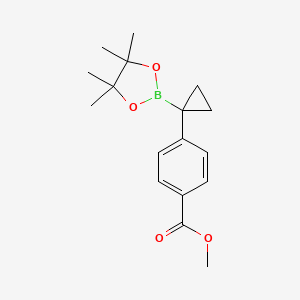
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B15127112.png)

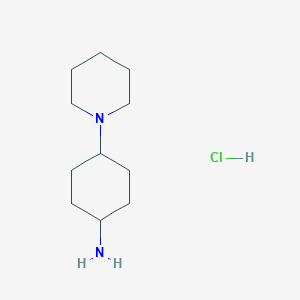
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
